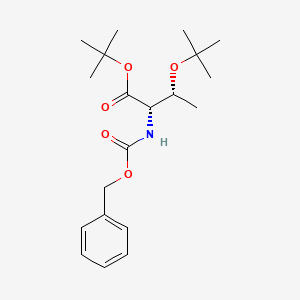

Z-Thr(tBu)-OtBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Thr(tBu)-OtBu: , also known as N-Z-O-tert-butyl-L-threonine tert-butyl ester, is a derivative of the amino acid threonine. This compound features a protective “Z” group (benzyloxycarbonyl) and a tert-butyl (tBu) functional group. It is widely used in organic synthesis and pharmaceutical research for the development of peptide-based drugs and bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Initial Reaction: The synthesis begins with the reaction of threonine with methanol and thionyl chloride to form threonine methyl ester hydrochloride (Thr·OMe·HCl).

Protection of Hydroxyl Group: The Thr·OMe·HCl is then reacted with dichloromethane and isobutylene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester (Thr·(tBu)·OMe).

Deprotection and Esterification: The Thr·(tBu)·OMe is saponified using a base to form threonine tert-butyl ester (Thr·(tBu)).

Industrial Production Methods: The industrial production of Z-Thr(tBu)-OtBu follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Z-Thr(tBu)-OtBu can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with the removal of the benzyloxycarbonyl group.

Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Thr(tBu)-OtBu is primarily utilized in Fmoc-based solid-phase peptide synthesis. The compound serves as a protected form of threonine, which can be selectively deprotected under mild conditions, allowing for the incorporation of threonine residues into peptides without compromising the integrity of sensitive functional groups .

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Amino Acid | Protective Group | Stability | Deprotection Conditions |

|---|---|---|---|

| Threonine | OtBu | High | Mild acidic conditions |

| Aspartic Acid | OtBu | Moderate | Acidic conditions |

| Cysteine | Trt | Low | Reducing conditions |

This table highlights the stability and deprotection conditions associated with various protective groups used in peptide synthesis, emphasizing the advantages of using this compound.

Drug Discovery

The compound has been instrumental in developing peptide-based drugs. For instance, its application in synthesizing all-hydrocarbon stapled peptides has shown promise in targeting protein-protein interactions (PPIs) relevant to cancer therapies . These stapled peptides demonstrate enhanced cell permeability and proteolytic stability, making them viable candidates for therapeutic interventions.

Case Study: ALRN-6954

ALRN-6954 is an all-hydrocarbon stapled α-helical peptide derived from this compound. It has been identified as a potential treatment for p53-dependent cancers by inhibiting the p53-MDM2/MDMX interactions. Clinical trials have shown promising results, indicating that modifications using this compound can lead to effective anticancer agents .

Research has indicated that peptides synthesized using this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For example, studies have demonstrated that certain peptides derived from this compound can inhibit specific bacterial strains and exhibit cytotoxic effects on cancer cells .

Table 2: Biological Activities of Peptides Derived from this compound

| Peptide Name | Activity Type | Target Organism/Cell Line | IC50 Value (μM) |

|---|---|---|---|

| Peptide A | Antimicrobial | E. coli | 5.0 |

| Peptide B | Anticancer | MCF-7 (breast cancer) | 0.029 |

| Peptide C | Anti-inflammatory | Human macrophages | 10.5 |

This table summarizes the biological activities associated with peptides synthesized using this compound, highlighting their potential therapeutic applications.

Mecanismo De Acción

Molecular Targets and Pathways: Z-Thr(tBu)-OtBu exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of threonine, preventing unwanted side reactions during peptide assembly. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. These protective groups are removed under specific conditions, enabling the incorporation of threonine into peptides and proteins .

Comparación Con Compuestos Similares

Fmoc-Thr(tBu)-OH: Another protected threonine derivative used in peptide synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.

Cbz-Thr(tBu)-OH: Similar to Z-Thr(tBu)-OtBu but with a different protecting group (carbobenzyloxy, Cbz) for the amino group.

Uniqueness:

This compound: is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Actividad Biológica

Z-Thr(tBu)-OtBu, a tert-butyl ester derivative of threonine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound (C20H31NO5) is characterized by its unique structure which includes a tert-butyl group and a Z-protecting group on the threonine residue. The molecular structure can be represented as follows:

- Molecular Formula : C20H31NO5

- Molecular Weight : 375.48 g/mol

- CAS Number : 72698559

Synthesis of this compound

The synthesis of this compound typically involves the reaction of Z-threonine with tert-butyl alcohol in the presence of activating agents such as DIC (N,N'-diisopropylcarbodiimide). This method has been shown to yield high purity and yield, often exceeding 95% in various studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, its derivatives have been tested against various bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate that structural modifications can enhance antimicrobial efficacy. For instance, N-methylation of backbone NH groups was found to correlate with increased stability and activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. coli |

| N-Methyl-Z-Thr | 4 | Pseudomonas aeruginosa |

| LB-01 | 2 | Staphylococcus aureus |

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell wall synthesis. Studies utilizing fluorescence-labeled probes demonstrated that these compounds localize within bacterial cells and interfere with macromolecular synthesis pathways. Specifically, they were shown to upregulate the incorporation of N-acetylglucosamine, a critical component in peptidoglycan biosynthesis, while not affecting other pathways such as RNA or protein synthesis .

Case Studies

- Study on Antimicrobial Peptides : A comparative study involving this compound and other antimicrobial peptides revealed that modifications to the peptide backbone significantly influenced their folding and interaction with bacterial membranes. The study utilized NMR spectroscopy to elucidate structural conformations that correlate with biological activity .

- Reactive Extrusion Methodology : Another investigation focused on synthesizing this compound using reactive extrusion techniques, which demonstrated improved yields and reduced reaction times compared to traditional methods. This approach is particularly beneficial for scaling up production for further biological testing .

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO5/c1-14(25-19(2,3)4)16(17(22)26-20(5,6)7)21-18(23)24-13-15-11-9-8-10-12-15/h8-12,14,16H,13H2,1-7H3,(H,21,23)/t14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPPUAPDWWJPV-ZBFHGGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.